

# AZD7545 In Vitro Assay Protocols: A Comprehensive Guide for Researchers

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## Compound of Interest

Compound Name: AZD7545

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This application note provides detailed protocols for in vitro assays involving **AZD7545**, a potent and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2). The information is intended for researchers, scientists, and drug development professionals working on the Pyruvate Dehydrogenase (PDH) complex and related metabolic pathways. This document outlines the mechanism of action of **AZD7545**, its inhibitory activity, and provides step-by-step protocols for key biochemical and cell-based assays.

## Introduction

**AZD7545** is a selective inhibitor of pyruvate dehydrogenase kinases (PDKs), with particular potency against PDHK2.[1] The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle by catalyzing the irreversible decarboxylation of pyruvate to acetyl-CoA.[2][3][4] The activity of the PDC is tightly regulated by reversible phosphorylation by four PDK isoforms (PDK1-4) and dephosphorylation by two pyruvate dehydrogenase phosphatase (PDP) isoforms.[5] Phosphorylation of the E1 $\alpha$  subunit of the PDC by PDKs leads to its inactivation.[5] By inhibiting PDKs, particularly PDHK2, **AZD7545** leads to an increase in the active, dephosphorylated form of the PDC, thereby promoting glucose oxidation.[6]

## Mechanism of Action

**AZD7545** acts as a competitive inhibitor of PDHK2.[4] It has been shown to inhibit PDHK1 and PDHK2 with high affinity.[1][4][7] Interestingly, it does not inhibit PDHK4 at higher concentrations but rather stimulates its activity.[7] The inhibitory action of **AZD7545** disrupts the interaction between PDHK2 and the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC.[7]

## Quantitative Data Summary

The following tables summarize the in vitro inhibitory and activation data for **AZD7545** against various PDHK isoforms and in cellular assays.

Table 1: Inhibitory Activity of **AZD7545** against PDHK Isoforms

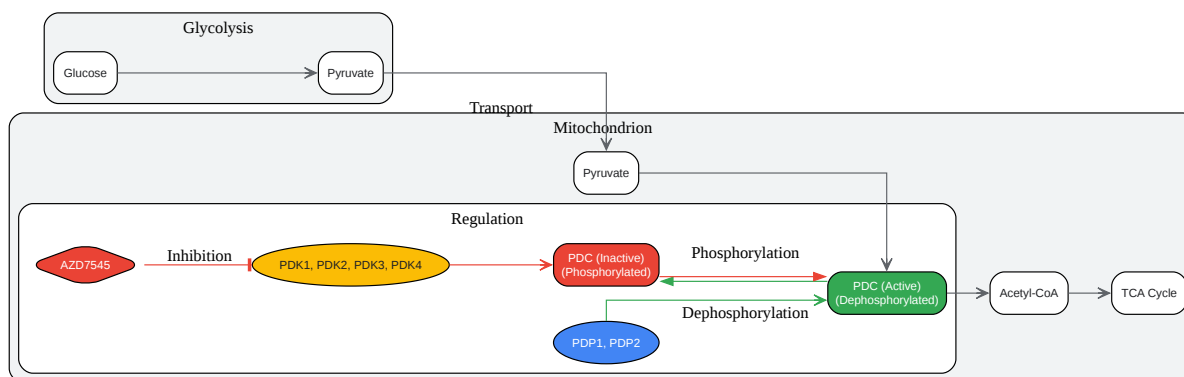
Target Isoform	IC50 (nM)
PDHK1	36.8[4][7]
PDHK2	6.4[1][4][7]
PDHK3	600

Table 2: Activator and Cellular Activity of **AZD7545**

Assay	Cell Type/System	EC50 (nM)
PDH Activity Assay	Recombinant human PDHK2	5.2[7]
Pyruvate Oxidation Assay	Primary Rat Hepatocytes	105[7]

## Signaling Pathway

The diagram below illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in glucose metabolism and its regulation by Pyruvate Dehydrogenase Kinases (PDKs) and Phosphatases (PDPs). **AZD7545** inhibits PDKs, leading to the activation of the PDC.

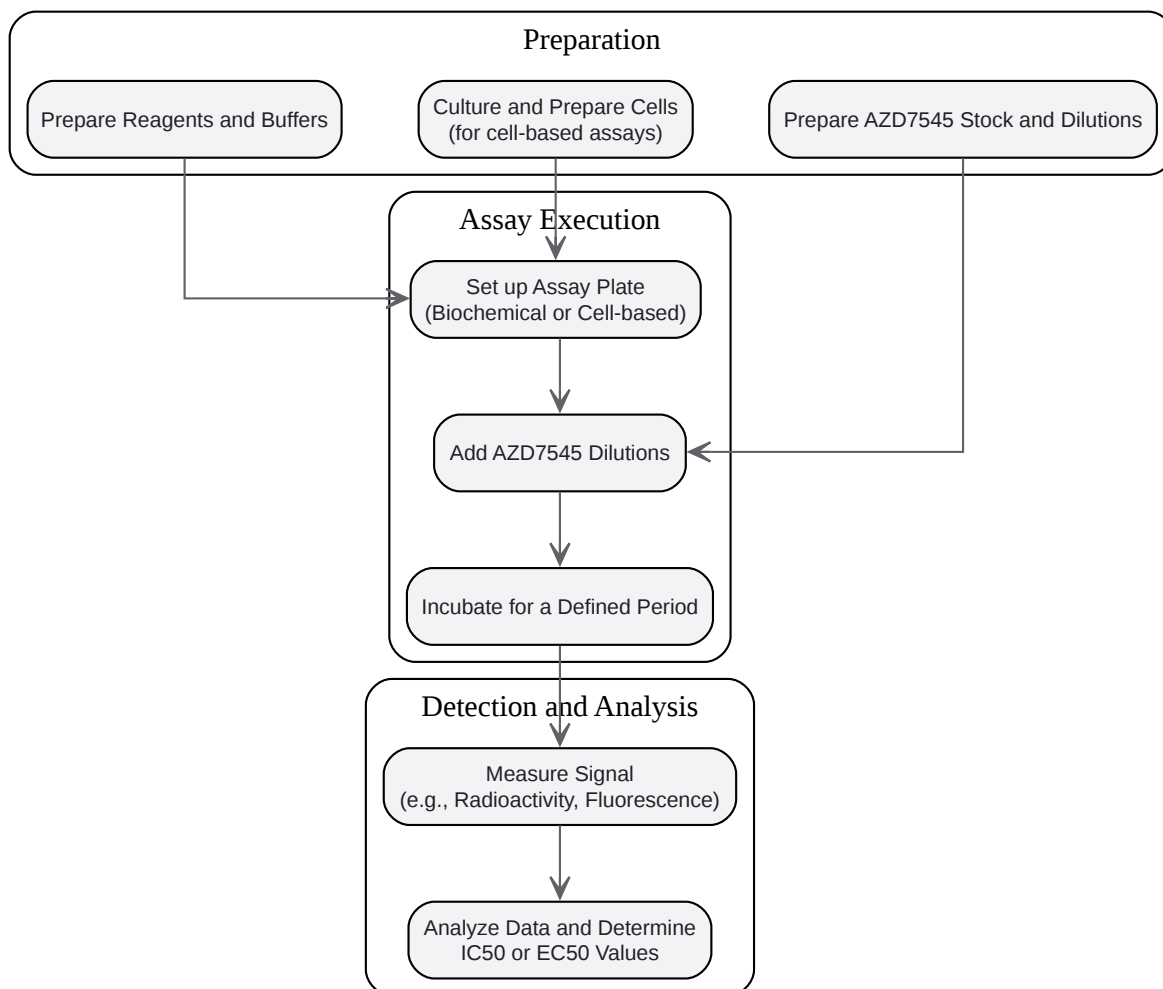


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Pyruvate Dehydrogenase Complex Signaling Pathway.

## Experimental Workflow

The following diagram provides a general workflow for conducting in vitro assays with **AZD7545**.



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General Experimental Workflow for **AZD7545** In Vitro Assays.

## Experimental Protocols

Herein are detailed protocols for key in vitro assays to evaluate the activity of **AZD7545**.

### PDHK2 Biochemical Assay (Radiometric)

This assay measures the inhibition of PDHK2 activity by quantifying the incorporation of radiolabeled phosphate from [ $\gamma$ - $^{33}\text{P}$ ]ATP into a synthetic peptide substrate.

Materials:

- Recombinant human PDHK2 enzyme
- PDHKtide substrate (a synthetic peptide substrate for PDHK)
- [ $\gamma$ - $^{33}\text{P}$ ]ATP
- **AZD7545**
- Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 10 mM  $\text{MgCl}_2$ , 1 mM DTT, 0.1 mg/mL BSA
- Stop Solution: 75 mM phosphoric acid
- 96-well phosphocellulose filter plates
- Scintillation counter and scintillation fluid

Procedure:

- Prepare Reagents:
  - Prepare a 2X enzyme solution by diluting recombinant PDHK2 in Assay Buffer.
  - Prepare a 2X substrate solution containing PDHKtide and [ $\gamma$ - $^{33}\text{P}$ ]ATP in Assay Buffer.
  - Prepare serial dilutions of **AZD7545** in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations.
- Assay Reaction:
  - To the wells of a 96-well plate, add 10  $\mu\text{L}$  of the **AZD7545** dilutions or vehicle control (DMSO in Assay Buffer).
  - Add 20  $\mu\text{L}$  of the 2X enzyme solution to each well.

- Pre-incubate for 10 minutes at room temperature.
- Initiate the reaction by adding 20  $\mu$ L of the 2X substrate solution to each well. The final reaction volume is 50  $\mu$ L.
- Incubation:
  - Incubate the plate at 30°C for 60 minutes.
- Termination and Detection:
  - Stop the reaction by adding 50  $\mu$ L of Stop Solution to each well.
  - Transfer the reaction mixture to a 96-well phosphocellulose filter plate.
  - Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [ $\gamma$ - $^{33}\text{P}$ ]ATP.
  - Dry the filter plate.
  - Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Calculate the percentage of inhibition for each **AZD7545** concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the **AZD7545** concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Pyruvate Oxidation Assay in Primary Hepatocytes

This assay measures the effect of **AZD7545** on the rate of pyruvate oxidation in primary hepatocytes by quantifying the production of  $^{14}\text{CO}_2$  from [ $1\text{-}^{14}\text{C}$ ]pyruvate.

Materials:

- Primary rat hepatocytes

- [1-<sup>14</sup>C]pyruvate
- Krebs-Henseleit bicarbonate buffer supplemented with 10 mM HEPES and 2% BSA, pH 7.4
- **AZD7545**
- 96-well cell culture plates with a corresponding filter plate containing a CO<sub>2</sub> trapping agent (e.g., filter paper soaked in NaOH or a commercial CO<sub>2</sub> trapping scintillant)
- Scintillation counter and scintillation fluid

#### Procedure:

- Cell Preparation:
  - Isolate primary hepatocytes from rats using standard collagenase perfusion methods.
  - Seed the hepatocytes in 96-well collagen-coated plates and allow them to attach for 4-6 hours in appropriate culture medium.
- Assay:
  - Wash the cells once with Krebs-Henseleit buffer.
  - Pre-incubate the cells for 30 minutes with Krebs-Henseleit buffer containing various concentrations of **AZD7545** or vehicle control.
  - Initiate the assay by adding Krebs-Henseleit buffer containing [1-<sup>14</sup>C]pyruvate to a final concentration of 1 mM.
  - Immediately seal the wells with the filter plate containing the CO<sub>2</sub> trapping agent.
- Incubation:
  - Incubate the plates at 37°C for 60 minutes.
- Termination and Detection:

- Stop the reaction by injecting a strong acid (e.g., 1 M perchloric acid) into each well to release all dissolved  $^{14}\text{CO}_2$  from the medium.
- Continue incubation for another 60 minutes at room temperature to ensure complete trapping of the  $^{14}\text{CO}_2$  by the filter paper.
- Remove the filter plate and transfer the filter papers to scintillation vials.
- Add scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis:
  - Normalize the  $^{14}\text{CO}_2$  production to the protein content in each well.
  - Calculate the fold-change in pyruvate oxidation for each **AZD7545** concentration relative to the vehicle control.
  - Plot the fold-change against the logarithm of the **AZD7545** concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## Cell Proliferation Assay in Melanoma Cells

This assay assesses the effect of **AZD7545** on the proliferation of human melanoma cell lines.

Materials:

- Human melanoma cell lines (e.g., A375, SK-MEL-28)
- Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics
- **AZD7545**
- Resazurin sodium salt solution
- 96-well clear-bottom black cell culture plates
- Fluorescence plate reader



#### Procedure:

- Cell Seeding:
  - Harvest and count the melanoma cells.
  - Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100  $\mu$ L of culture medium.
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of **AZD7545** in culture medium.
  - Remove the old medium from the wells and add 100  $\mu$ L of medium containing the different concentrations of **AZD7545** or vehicle control.
- Incubation:
  - Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Resazurin Assay:
  - Prepare a working solution of Resazurin in PBS or culture medium.
  - Add 10  $\mu$ L of the Resazurin solution to each well.
  - Incubate the plate for 2-4 hours at 37°C, protected from light.
- Detection:
  - Measure the fluorescence of the reduced Resazurin (resorufin) using a fluorescence plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
- Data Analysis:
  - Subtract the background fluorescence (wells with medium only).

- Calculate the percentage of cell viability for each **AZD7545** concentration relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **AZD7545** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. Always follow standard laboratory safety procedures.

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 4. PYRUVATE DEHYDROGENASE COMPLEX (PDH-MULTI-ENZYME COMPLEX) | PPTX [slideshare.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
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